molecular formula C6H8N2O4 B2403125 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS No. 64942-72-9

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2403125
CAS No.: 64942-72-9
M. Wt: 172.14
InChI Key: BORNPNOFKCUJOK-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS 64942-72-9) is a nitrogen-containing analogue of 4-azolidinone with a molecular formula of C 6 H 8 N 2 O 4 and a molecular weight of 172.14 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing novel derivatives with potential pharmacological activities. Research indicates that this structural class possesses significant anticancer activity . These compounds are investigated as potential inhibitors of key biological targets, including epidermal growth factor receptor (EGFR) kinase and Ras farnesyl transferase , both of which play important roles in cell growth and differentiation and are considered in the development of anticancer agents . Furthermore, analogues of this compound have been explored for their anti-inflammatory and antifungal properties . As a precursor, it is used to generate various amides and other derivatives for screening and biological evaluation . The compound is characterized by its powder appearance and should be stored at room temperature . Hazard Statements: H315-H319-H335 . Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 . INTENDED USE: This product is for research and further manufacturing use only. It is strictly for non-human applications and is not designed for human therapeutic or veterinary use , or for direct human consumption .

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-4(9)2-8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORNPNOFKCUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-72-9
Record name 2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid
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Preparation Methods

The synthesis of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain a high-purity compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H8N2O4C_6H_8N_2O_4 and a molecular weight of 172.14 g/mol. Its structure features a five-membered imidazolidinone ring containing two carbonyl groups and an acetic acid moiety, which contributes to its reactivity and biological activity .

Medicinal Chemistry Applications

Pharmaceutical Development

  • Drug Design : this compound serves as a scaffold for developing new drugs targeting specific biological pathways. Its unique structural features allow modifications that can enhance biological activity .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for treating conditions associated with inflammation .

Biological Activity

  • Antimicrobial and Antiviral Potential : Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral effects. Its interactions with biological targets involved in metabolic pathways are under investigation .
  • Mechanism of Action : The compound's mechanism involves interaction with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to changes in cellular processes relevant to drug development .

Synthetic Applications

Organic Synthesis

  • Building Block for Complex Molecules : this compound is utilized as a reagent in various organic reactions. It acts as a versatile building block for synthesizing more complex organic compounds .
  • Synthetic Routes : Several synthetic methods have been developed for preparing this compound from simpler precursors, demonstrating its accessibility for research purposes .

Case Study 1: Anti-inflammatory Effects

A study evaluated the protective effects of similar compounds on liver injury induced by carbon tetrachloride in rats. The results indicated that compounds with structural similarities to this compound could significantly reduce liver damage by modulating inflammatory pathways .

Case Study 2: Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazolidinone ring could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Imidazolidine derivatives share a core heterocyclic structure but differ in substituents, oxidation states, and functional groups. Below is a detailed comparison of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid with structurally related compounds:

Structural and Substituent Variations
Compound Name CAS Number Molecular Formula Key Substituents
This compound 1190392-70-1 C₆H₈N₂O₄ 3-methyl, 2,4-dioxo
2-(2,4-Dioxoimidazolidin-1-yl)acetic acid 94738-31-5 C₅H₆N₂O₄ No methyl group; 2,4-dioxo
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid 62848-47-9 C₁₁H₁₀N₂O₄ Phenyl at N1; 2,5-dioxo
(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid 16079-88-2 C₇H₁₀N₂O₄ 3-ethyl instead of 3-methyl
2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 956742-88-4 C₁₃H₁₄N₂O₅ 4-methyl, 4-(4-methoxyphenyl), 2,5-dioxo

Key Observations :

  • Phenyl-substituted derivatives (e.g., CAS 62848-47-9) exhibit increased lipophilicity, which may improve blood-brain barrier penetration in anticonvulsant applications .
  • Ethyl vs. methyl substitution (CAS 16079-88-2) alters the compound’s partition coefficient (logP), influencing bioavailability .
Physicochemical Properties
Property This compound 2-(2,4-Dioxoimidazolidin-1-yl)acetic Acid (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid
Molecular Weight (g/mol) 172.14 158.11 234.21
Melting Point (°C) Not reported >250 (decomposes) 198–200
Solubility Soluble in DMSO, DMF Poor in water; soluble in polar solvents Soluble in ethanol, chloroform

Notes:

  • The 2,4-dioxo configuration in the target compound and CAS 94738-31-5 facilitates hydrogen bonding, impacting crystallinity and melting points .
  • Phenyl-substituted derivatives (CAS 62848-47-9) show lower aqueous solubility due to hydrophobic interactions .

Biological Activity

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid is an organic compound with a unique imidazolidinone structure, characterized by its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : 172.14 g/mol
  • Structural Features : The compound features a five-membered imidazolidinone ring containing two carbonyl groups and an acetic acid moiety, which contributes to its biological interactions and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its potential effectiveness against various bacterial strains, suggesting it may inhibit microbial growth through interaction with specific enzymes or receptors involved in metabolic pathways .

Antiviral Potential

In addition to antimicrobial effects, the compound has been studied for antiviral properties. Its mechanism may involve modulating immune responses or directly inhibiting viral replication processes .

Anti-inflammatory and Analgesic Effects

Studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural characteristics allow for potential interactions with biological targets associated with inflammatory responses, making it a candidate for further pharmacological exploration .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazolidinone ring can interact with various enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to significant changes in cellular processes such as metabolic regulation and immune response modulation .
  • Binding Affinity : Interaction studies have focused on the compound's binding affinity with enzymes involved in metabolic processes. Preliminary data suggest that it may exhibit selective inhibition of certain targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acidImidazolidinone derivativeAntimicrobial activity
Acetic acid derivativesOrganic acidsVarying reactivity in substitution reactions
Other imidazolidinonesImidazolidine derivativesSimilar enzyme inhibition profiles

The unique combination of the imidazolidinone ring and acetic acid moiety in this compound imparts distinct chemical and biological properties that warrant further investigation .

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • In Vitro Stability : In vitro tests revealed that the compound maintained stability under physiological conditions, which is crucial for its application as a therapeutic agent .
  • Mutagenic Activity : Evaluations indicated that the compound did not exhibit mutagenic effects in standard assays, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid, and how do reaction parameters influence yield and purity?

  • Answer: The compound is typically synthesized via cyclocondensation reactions between imidazolidinone derivatives and haloacetic acids. Key parameters include solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and catalysts like sodium acetate . For instance, refluxing in acetic acid with sodium acetate promotes cyclization and reduces side-product formation. Continuous-flow systems (as demonstrated for analogous triazole derivatives) can enhance reproducibility and scalability by minimizing thermal degradation . Purity is validated via HPLC (≥95%) and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?

  • Answer: Essential techniques include:

  • 1H/13C NMR: Key signals include δ 4.2–4.5 ppm (CH2 of acetic acid moiety) and δ 1.8–2.1 ppm (CH3 of the methyl group) .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of dioxoimidazolidine) and ~3200 cm⁻¹ (N-H stretching) confirm the core structure .
  • Mass Spectrometry: Molecular ion [M+H]+ at m/z 201.1 aligns with the molecular formula C7H8N2O4 .
  • X-ray Diffraction: Resolves regioselectivity in crystal packing, critical for confirming stereochemistry .

Q. How does the stability of this compound vary under different storage conditions?

  • Answer: The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies recommend storage at –20°C under inert gas (N2/Ar) with desiccants. Degradation products (e.g., imidazolidinone fragments) are monitored via TLC or LC-MS . Avoid prolonged exposure to light, as UV-Vis analysis shows λmax shifts after 72 hours under ambient conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. First-aid measures for skin contact include immediate washing with soap/water and medical consultation if irritation persists. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the reaction design for this compound synthesis?

  • Answer: Quantum mechanical calculations (DFT) predict transition states and regioselectivity in cyclocondensation reactions. For example, solvent effects (ε = dielectric constant) are simulated to identify optimal polarity for intermediates . Machine learning models trained on analogous imidazolidinone syntheses can narrow experimental parameters (e.g., temperature, catalyst loading) with >80% accuracy, reducing trial-and-error iterations .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Answer: Discrepancies in NMR shifts (e.g., δ variations of ±0.3 ppm) often arise from solvent (DMSO vs. CDCl3) or pH differences. Standardize conditions using deuterated solvents and internal standards (TMS). Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals . Conflicting IR data may require purity reassessment via recrystallization (DMF/EtOH) to remove residual acetic acid .

Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?

  • Answer: Replace traditional solvents (DMF) with biodegradable alternatives (Cyrene™ or γ-valerolactone) to reduce toxicity . Continuous-flow reactors minimize waste (E-factor <5 vs. batch E-factor >20) and energy use by 40% . Catalytic recycling (e.g., immobilized lipases) enhances atom economy in ester hydrolysis steps .

Q. How can regioselectivity challenges in functionalizing the imidazolidinone core be addressed?

  • Answer: Protecting group strategies (e.g., Boc or Fmoc on the acetic acid moiety) direct electrophilic substitution to the N-3 position. Kinetic studies using stopped-flow UV-Vis reveal that electron-withdrawing substituents on the imidazolidinone favor C-4 functionalization . Microwave-assisted synthesis (100°C, 30 min) enhances selectivity by accelerating desired pathways .

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